molecular formula C13H10N2O B11891265 3-Naphthalen-2-YL-isoxazol-5-ylamine CAS No. 334709-78-3

3-Naphthalen-2-YL-isoxazol-5-ylamine

Cat. No.: B11891265
CAS No.: 334709-78-3
M. Wt: 210.23 g/mol
InChI Key: HTLBMZKXJYNJSK-UHFFFAOYSA-N
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Description

3-Naphthalen-2-YL-isoxazol-5-ylamine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-YL-isoxazol-5-ylamine typically involves the formation of the isoxazole ring followed by the introduction of the naphthyl group. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The naphthyl group can then be introduced through various substitution reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-YL-isoxazol-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-Naphthalen-2-YL-isoxazol-5-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-YL-isoxazol-5-ylamine involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The naphthyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Naphthalen-2-YL-isoxazol-5-ylamine is unique due to its specific combination of the isoxazole ring and the naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

334709-78-3

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-naphthalen-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,14H2

InChI Key

HTLBMZKXJYNJSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)N

Origin of Product

United States

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